1-(3-Amino-5-methoxypyridin-2-YL)ethanone
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Overview
Description
1-(3-Amino-5-methoxypyridin-2-YL)ethanone is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol This compound is part of the pyridine family, characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxy group at the 5-position, and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone typically involves the reaction of 3-amino-5-methoxypyridine with an appropriate acylating agent. One common method involves the acylation of 3-amino-5-methoxypyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-methoxypyridin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Amino-5-methoxypyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The amino and methoxy groups play crucial roles in binding interactions, while the ethanone group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- 1-(5-Methoxypyridin-3-yl)ethanone
- 1-(5,6-Dimethoxypyridin-2-yl)ethanone
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
Comparison: 1-(3-Amino-5-methoxypyridin-2-YL)ethanone is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which can significantly influence its reactivity and binding properties. This combination of functional groups is less common in similar compounds, making it a valuable intermediate for specific synthetic applications .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(3-amino-5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,9H2,1-2H3 |
InChI Key |
DPHDTPQQWWXTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)OC)N |
Origin of Product |
United States |
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